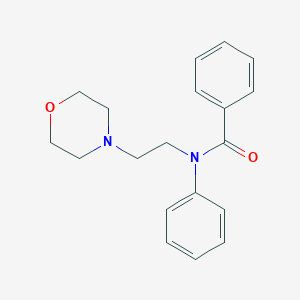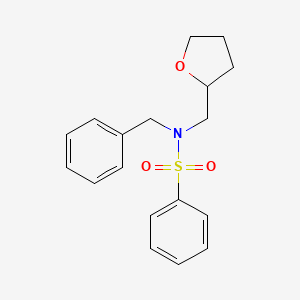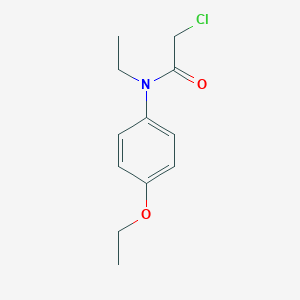
2-chloro-N-(4-ethoxyphenyl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-ethoxyphenyl)-N-ethylacetamide is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, an ethoxyphenyl group, and an ethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-ethoxyphenyl)-N-ethylacetamide typically involves the reaction of 4-ethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the exothermic reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(4-ethoxyphenyl)-N-ethylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted acetamides depending on the nucleophile used.
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced forms such as primary or secondary amines.
Applications De Recherche Scientifique
2-chloro-N-(4-ethoxyphenyl)-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the ethoxyphenyl moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The ethyl group attached to the nitrogen atom can influence the compound’s lipophilicity and, consequently, its ability to cross biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(4-ethoxyphenyl)acetamide
- 2-chloro-N-(4-ethoxyphenyl)propanamide
Comparison
Compared to 2-chloro-N-(4-ethoxyphenyl)-N-ethylacetamide, these similar compounds may differ in their chemical reactivity, biological activity, and physical properties. For instance, the presence of different substituents on the nitrogen atom or variations in the acyl group can lead to changes in the compound’s solubility, stability, and interaction with biological targets .
Propriétés
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-14(12(15)9-13)10-5-7-11(8-6-10)16-4-2/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEUEXYLWVJYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
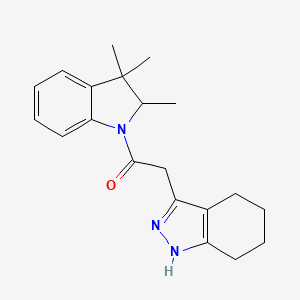
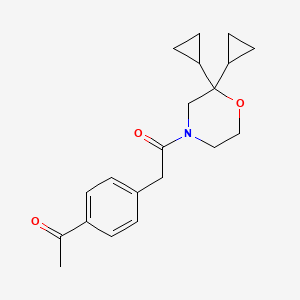
![(3S)-1-[2-[(2-methoxyacetyl)-methylamino]acetyl]-N-propan-2-ylpiperidine-3-carboxamide](/img/structure/B7410224.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-5-chloro-1-methylpyrazole-3-carboxamide](/img/structure/B7410236.png)
![2-(2-Fluoro-5-methylphenyl)-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7410238.png)
![(5-Chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-(5-methyl-2-azaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7410244.png)
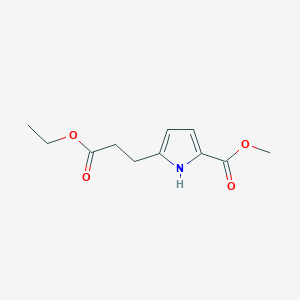
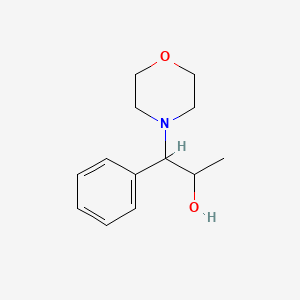
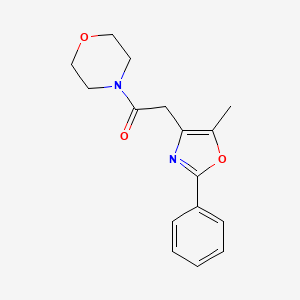
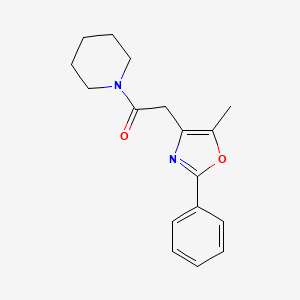
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B7410272.png)
![2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B7410297.png)
